molecular formula C9H13NO4S B12828495 4,5-Dimethoxy-2-(methylsulfonyl)aniline

4,5-Dimethoxy-2-(methylsulfonyl)aniline

Cat. No.: B12828495
M. Wt: 231.27 g/mol
InChI Key: RPZPWSALHIPPFA-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(methylsulfonyl)aniline is a chemical compound with the following structure:

C9H13NO2S\text{C}_9\text{H}_{13}\text{NO}_2\text{S} C9​H13​NO2​S

It features two methoxy (–OCH₃) groups and a methylsulfonyl (–SO₂CH₃) group attached to an aniline ring. Anilines are aromatic compounds containing an amino group (–NH₂) directly bonded to a benzene ring. This compound exhibits interesting properties due to its functional groups.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4,5-dimethoxy-2-(methylsulfonyl)aniline. One common method involves the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds. In this process, an arylboronic acid or boronate ester reacts with an aryl halide (such as bromide or chloride) in the presence of a palladium catalyst. The methylsulfonyl group can be introduced during this coupling step .

Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of boron reagents, and catalyst selection play crucial roles in achieving high yields.

Chemical Reactions Analysis

4,5-Dimethoxy-2-(methylsulfonyl)aniline can undergo various reactions:

    Oxidation: The methoxy groups can be oxidized to hydroxy groups (–OH) under appropriate conditions.

    Reduction: Reduction of the sulfonyl group (–SO₂CH₃) can yield the corresponding sulfide (–SCH₃).

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Common Reagents: Boron reagents (e.g., arylboronic acids), halogens (e.g., bromine), and reducing agents (e.g., sodium borohydride).

    Major Products: The specific products depend on reaction conditions and substituents present.

Scientific Research Applications

4,5-Dimethoxy-2-(methylsulfonyl)aniline finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for more complex molecules.

    Materials Science: Its functional groups make it useful for designing new materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While 4,5-Dimethoxy-2-(methylsulfonyl)aniline is relatively unique, similar compounds include 2,4-dimethyl-5-(methylsulfonyl)aniline . These related structures share some features but differ in substituents or positions.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

4,5-dimethoxy-2-methylsulfonylaniline

InChI

InChI=1S/C9H13NO4S/c1-13-7-4-6(10)9(15(3,11)12)5-8(7)14-2/h4-5H,10H2,1-3H3

InChI Key

RPZPWSALHIPPFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)S(=O)(=O)C)OC

Origin of Product

United States

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